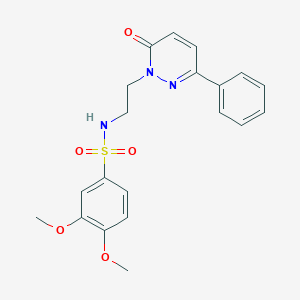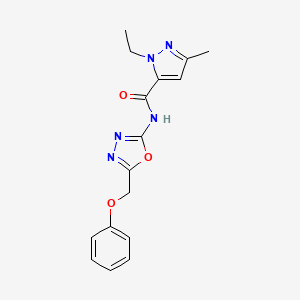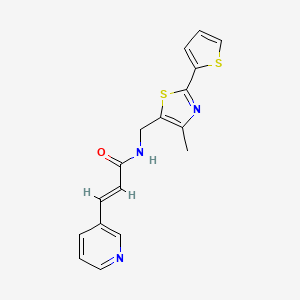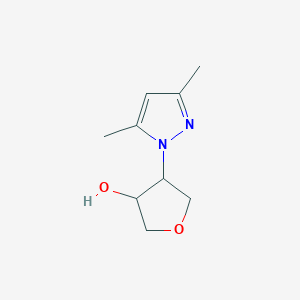
4-chloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a thiochromene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiochromene ring, a benzenesulfonamide group, and a chlorine atom. The presence of these functional groups would influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. Again, without specific data, it’s difficult to provide a detailed analysis of these properties for this compound .Applications De Recherche Scientifique
Anticancer Activity
A notable area of application is in the development of novel anticancer agents. For instance, novel derivatives of benzenesulfonamide have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results in inhibiting the proliferation of various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells, at low micromolar levels (J. Sławiński et al., 2012). Furthermore, mixed-ligand copper(II)-sulfonamide complexes have been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities, highlighting their potential in causing cell death primarily through apoptosis (M. González-Álvarez et al., 2013).
Enzyme Inhibition
The synthesized compounds have also been explored for their enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. Compounds synthesized from 4-chloro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide derivatives have shown significant inhibition against these enzymes, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Naghmana Kausar et al., 2019).
Antimicrobial and Anti-HIV Activity
Research has extended into the antimicrobial and anti-HIV properties of sulfonamide derivatives. Certain compounds have been screened for their effectiveness against microbial pathogens and HIV, contributing valuable insights into the design of new therapeutic agents (R. Iqbal et al., 2006).
Other Biological Potentials
Moreover, the utility of these compounds has been demonstrated in bioimaging and chemosensing, specifically in the selective and sensitive detection of ions in aqueous solutions and living cells, which is crucial for biological and environmental monitoring (P. Ravichandiran et al., 2020).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular application of the compound. Without specific information on the intended use or biological activity of this compound, it’s challenging to speculate on its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c1-10-2-7-15-13(8-10)16(19)14(9-22-15)18-23(20,21)12-5-3-11(17)4-6-12/h2-8,14,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKUCOXIUULCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC(C2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)


![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide](/img/structure/B2835377.png)

![6-N-[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B2835380.png)


![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2835387.png)


![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2835391.png)